molecular formula C18H13F3N4O3S B2799412 2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 851079-34-0

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2799412
CAS No.: 851079-34-0
M. Wt: 422.38
InChI Key: DMRUZAXSPZMERD-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The synthesis of imidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . Specific physical and chemical properties of “this compound” are not available in the literature.

Scientific Research Applications

Advanced Oxidation Processes

Research into advanced oxidation processes (AOPs) for treating contaminants like acetaminophen (ACT) in water highlights the role of nitrophenyl derivatives. Such processes lead to the generation of various by-products, including nitrophenol, which is identified as one of the frequent by-products. The study emphasizes the ecological risks posed by these by-products, advocating for improved AOP systems to mitigate environmental impact (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including compounds with nitrophenyl groups, have been reviewed for their antitumor properties. This includes a variety of structures such as bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole, among others, showcasing the potential of these compounds in the development of new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Environmental Impact and Removal Techniques

The environmental impact and removal of pharmaceutical pollutants, including those related to imidazole and nitrophenyl derivatives, have been extensively studied. Techniques such as adsorption, photocatalytic degradation, and advanced oxidative processes are employed to address the persistence of these compounds in aquatic environments. Such studies inform on cleaner, more efficient methods for mitigating pollution and highlight the importance of understanding chemical interactions for environmental protection (Prasannamedha & Kumar, 2020).

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research may focus on exploring the therapeutic potential of these compounds, including “2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide”, and developing efficient synthetic routes for their production .

Properties

IUPAC Name

2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3S/c19-18(20,21)14-3-1-2-4-15(14)23-16(26)11-29-17-22-9-10-24(17)12-5-7-13(8-6-12)25(27)28/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRUZAXSPZMERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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